
1H-Cyclopenta(c)furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclopentafuran ring system, dicarboxylic acid groups, and phenyleneoxy linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves multiple steps. The starting materials typically include cyclopentadiene and furan derivatives. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the formation of the cyclopentafuran ring system. The dicarboxylic acid groups are introduced through oxidation reactions, while the phenyleneoxy linkages are formed via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dicarboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclopentene-1,2-dicarboxylic anhydride: A related compound with similar structural features but different reactivity and applications.
Cyclopenta©pyran-1(3H)-one, hexahydro-4,7-dimethyl-: Another compound with a cyclopentafuran ring system, used in different contexts.
Cyclodeca[b]furan-2(3H)-one: A compound with a similar furan ring system, but with distinct chemical properties and uses.
Uniqueness
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester stands out due to its unique combination of structural features, including the cyclopentafuran ring, dicarboxylic acid groups, and phenyleneoxy linkages.
Eigenschaften
CAS-Nummer |
72845-43-3 |
|---|---|
Molekularformel |
C30H32O9 |
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
2,2,9,22-tetramethyl-7,10,15,21,24-pentaoxapentacyclo[23.2.2.23,6.012,19.013,17]hentriaconta-1(27),3(31),4,6(30),25,28-hexaene-11,14,16,20-tetrone |
InChI |
InChI=1S/C30H32O9/c1-16-14-35-20-9-5-18(6-10-20)30(3,4)19-7-11-21(12-8-19)36-15-17(2)38-28(33)24-22(26(31)37-16)13-23-25(24)29(34)39-27(23)32/h5-12,16-17,22-25H,13-15H2,1-4H3 |
InChI-Schlüssel |
KGUWKGQBTBRXBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)C4C(CC5C4C(=O)OC5=O)C(=O)O1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


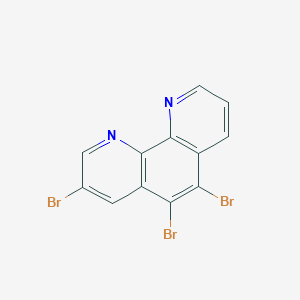
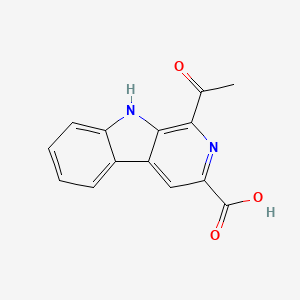
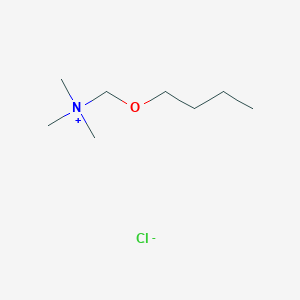
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
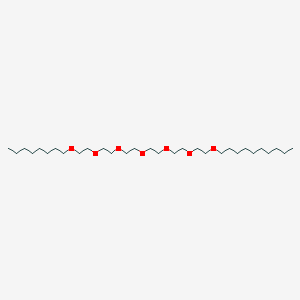
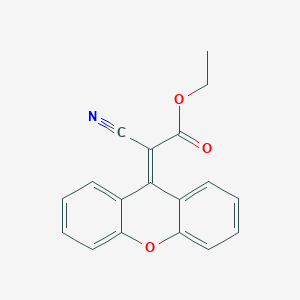
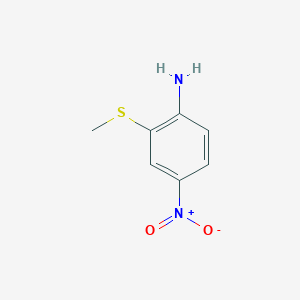
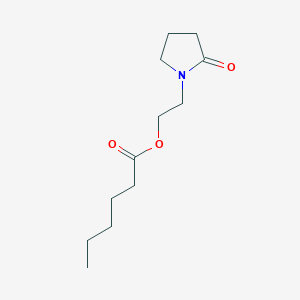
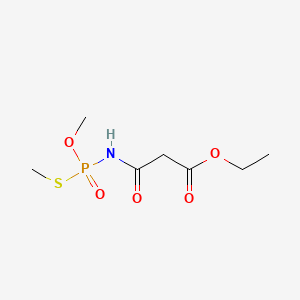
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
![1-{[1,3-Bis(decyloxy)propan-2-YL]oxy}decane](/img/structure/B14464238.png)



